BenchChemオンラインストアへようこそ!

3,6-Diiodo-4-methoxy-1H-indazole

Suzuki–Miyaura coupling Sequential functionalization Site selectivity

3,6-Diiodo-4-methoxy-1H-indazole (CAS 887570-61-8) is a doubly-iodinated, 4-methoxy-substituted 1H-indazole (molecular formula C8H6I2N2O, MW 399.95 g/mol). The indazole core is a privileged scaffold in kinase inhibitor drug discovery, where iodine substituents serve as versatile handles for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck).

Molecular Formula C8H6I2N2O
Molecular Weight 399.95 g/mol
CAS No. 887570-61-8
Cat. No. B3295266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diiodo-4-methoxy-1H-indazole
CAS887570-61-8
Molecular FormulaC8H6I2N2O
Molecular Weight399.95 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=NNC(=C12)I)I
InChIInChI=1S/C8H6I2N2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
InChIKeyPEVNQNJJXNKTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diiodo-4-methoxy-1H-indazole (CAS 887570-61-8) – Structural Identity & Procurement Context


3,6-Diiodo-4-methoxy-1H-indazole (CAS 887570-61-8) is a doubly-iodinated, 4-methoxy-substituted 1H-indazole (molecular formula C8H6I2N2O, MW 399.95 g/mol) [1]. The indazole core is a privileged scaffold in kinase inhibitor drug discovery, where iodine substituents serve as versatile handles for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck) [2]. The concurrent presence of iodine at positions 3 and 6, combined with a 4-methoxy electron-donating group, defines a distinct reactivity and physicochemical profile. This compound is supplied as a research-grade building block, typically at ≥98% purity (HPLC) , stored at ambient temperature in a dry environment .

Why 3,6-Diiodo-4-methoxy-1H-indazole Defies Generic Substitution – Key Differentiation Drivers


The indazole building-block market offers numerous mono- and di-halogenated analogs; however, the precise 3,6-diiodo-4-methoxy substitution pattern cannot be replicated by simple regioisomers or mono-iodinated variants. The 4-methoxy group electronically deactivates the ring, altering cross-coupling selectivity relative to non-methoxylated 3,6-diiodoindazole [1]. The spatial separation of the two iodine atoms (C3 and C6) creates orthogonal coupling sites, enabling sequential, site-selective functionalization that is geometrically impossible in 3,4-diiodo regioisomers [2]. Additionally, the 4-methoxy motif is a documented pharmacophore in TTK and PLK4 kinase inhibitor patents, where the iodine atoms serve as synthetic handles for late-stage diversification [3]. Replacing 3,6-diiodo-4-methoxy-1H-indazole with a mono-iodo analog compromises the second coupling vector, while substituting with 3,6-dibromo analog reduces oxidative addition reactivity crucial for efficient cross-coupling [1].

Quantitative Evidence Guide – 3,6-Diiodo-4-methoxy-1H-indazole vs. Analogs


Dual Iodine Site Reactivity: Orthogonal Cross-Coupling versus 3,4-Diiodo Regioisomers

3,6-Diiodo-4-methoxy-1H-indazole features two spatially isolated iodine atoms at C3 and C6, enabling sequential, chemoselective cross-coupling. In contrast, 3,4-diiodoindazoles exhibit competitive coupling due to iodine proximity, as demonstrated by Bouissane et al., who investigated bis-Suzuki selectivity of 3,4-diiodo- and 3-bromo-4-iodoindazoles [1]. The C3 iodine is typically more reactive due to the adjacent pyrazole nitrogen, allowing first-stage coupling under mild conditions (~60 °C, Pd(PPh₃)₄, 2M aq. Na₂CO₃) with retention of the C6 iodine. After C3 functionalization, the C6 iodine remains available for a second orthogonal coupling step. This sequential regioselectivity is not achievable with 3,4-diiodo regioisomers, where the close proximity leads to competitive reactivities and lower monofunctionalization selectivity [1].

Suzuki–Miyaura coupling Sequential functionalization Site selectivity Indazole building blocks

Calculated Lipophilicity (cLogP): 3,6-Diiodo-4-methoxy-1H-indazole vs. Non-Methoxylated 3,6-Diiodoindazole

The 4-methoxy substituent modulates the lipophilicity of the di-iodoindazole core, providing a cLogP (XLogP3) of 2.9 for 3,6-diiodo-4-methoxy-1H-indazole [1] compared to a predicted cLogP of approximately 2.5 for the non-methoxylated 3,6-diiodo-1H-indazole (calculated using the same algorithm for cross-study comparability). The methoxy group adds hydrogen bond acceptor capacity while only modestly increasing lipophilicity (ΔcLogP ≈ +0.4), which is within the preferred range for CNS drug-likeness (cLogP < 5). The compound also has 1 hydrogen bond donor (NH) and 2 H-bond acceptors (OCH₃, N), consistent with lead-like properties [1].

Lipophilicity Drug-likeness Physicochemical properties PK optimization

4-Methoxy Indazoles are Inactive Against Nitric Oxide Synthases (NOS): Off-Target Selectivity Advantage

A systematic evaluation of isomeric methoxyindazoles demonstrated that 4-methoxyindazole is virtually inactive against all three human NOS isoforms (nNOS, iNOS, eNOS), whereas the 7-methoxy isomer displays measurable NOS inhibition [1]. This is relevant because NOS inhibition is an unwanted off-target effect for kinase inhibitor programs. The 4-methoxy substitution pattern ensures that downstream elaborated compounds retain minimal interaction with NOS enzymes compared to analogs derived from alternative indazole substitution isomers.

Nitric oxide synthase Off-target selectivity Kinase inhibitor design Methoxyindazole pharmacophore

Molecular Weight Advantage for Fragment-Based and Lead-Like Library Design vs. Common Di-Halo Comparator

With a molecular weight of 399.95 g/mol, 3,6-diiodo-4-methoxy-1H-indazole is significantly lighter than many substituted indazole building blocks used in kinase inhibitor programs. The compound contains 13 heavy atoms, a topological polar surface area (tPSA) of 37.9 Ų, 1 rotatable bond, and 1 hydrogen bond donor [1] — all within the rule-of-three boundaries for fragment-based drug discovery (MW < 300, but fragment-elaborated building blocks commonly extend to ~400 g/mol). Its calculated density is 2.5 ± 0.1 g/cm³ and its boiling point is 475.8 ± 40.0 °C at 760 mmHg , indicating thermal robustness for reactions conducted at elevated temperatures.

Fragment-based drug discovery Molecular weight Lead-likeness Building block selection

Commercial Availability and Purity Benchmark: Reliable Supply for Discovery Programs

3,6-Diiodo-4-methoxy-1H-indazole is available from multiple reputable suppliers at ≥98% purity (HPLC) . Its IUPAC name is 3,6-diiodo-4-methoxy-2H-indazole, with the InChI key PEVNQNJJXNKTAH-UHFFFAOYSA-N [1]. The compound is classified under GHS07 (Warning), with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Long-term storage recommendations specify a cool, dry environment . This contrasts with certain regioisomeric comparators such as 3,4-diiodo-6-methoxy-1H-indazole (CAS 887570-08-3), which is supplied at a lower typical purity of 95% , potentially complicating reaction stoichiometry calculations in multi-step syntheses.

Procurement Supply chain Commercial availability Quality specification

Proven Application Scenarios for 3,6-Diiodo-4-methoxy-1H-indazole in Drug Discovery


Sequential Divergent Synthesis of 3,6-Diaryl-4-methoxyindazole Kinase Inhibitor Libraries

Leveraging the orthogonal reactivity of C3 and C6 iodine atoms [1], medicinal chemistry teams can construct focused libraries of 3,6-diaryl-4-methoxyindazoles for kinase inhibitor screening. A typical workflow involves first-stage Suzuki–Miyaura coupling at C3 (aryl/heteroaryl boronic acid, Pd(PPh₃)₄, DME/H₂O, 80 °C), purification, then second-stage coupling at C6 with a different boronic acid partner. This programmable sequence eliminates the need for protecting-group manipulations and is directly applicable to TTK, PLK4, and Aurora kinase inhibitor programs where 4-methoxyindazole-derived compounds have shown activity [2].

Late-Stage Functionalization of Advanced Intermediates in Oncology Programs

For programs with established indazole-based leads (e.g., (sulfamoylphenyl)indazolyl acetamides as TTK inhibitors [2]), 3,6-diiodo-4-methoxy-1H-indazole serves as a key intermediate for late-stage diversification via palladium-catalyzed cross-coupling. The iodine atoms provide superior reactivity compared to bromine analogs in oxidative addition, enabling faster reaction kinetics and higher yields, particularly with electron-deficient coupling partners. The methoxy group at position 4 contributes additional hydrogen-bonding interactions in the kinase hinge-binding region, as observed in TTK inhibitor co-crystal structures [2].

Fragment-Based Lead Generation Avoiding NOS Off-Target Liability

Programs that have encountered NOS-related cardiovascular or neurological toxicity with earlier indazole leads can use 3,6-diiodo-4-methoxy-1H-indazole as an entry point to a scaffold that is intrinsically resistant to NOS inhibition. As demonstrated by the Tuynman et al. study, 4-methoxyindazole regioisomers are almost inactive against all NOS isoforms [3], while the iodine handles enable rapid elaboration to test kinase inhibition hypotheses without introducing NOS activity. This pre-validated selectivity profile reduces the need for early counter-screening, streamlining hit-to-lead timelines.

Quote Request

Request a Quote for 3,6-Diiodo-4-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.